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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and protocols
associated with the use of calcium-based deacidification agents in winemaking and the
subsequent management of calcium tartrate stability. The information is intended for research
and professional applications in enology and related fields.

Introduction: Deacidification and Calcium Tartrate
Formation

High acidity in wine, primarily due to tartaric and malic acids, can negatively impact its sensory
profile. Chemical deacidification is a common practice to reduce tartness and improve balance.
Calcium carbonate (CaCO:s) is a frequently used agent for this purpose.[1][2][3] When added to
wine, calcium carbonate preferentially reacts with tartaric acid to form calcium tartrate (CaT),
which has limited solubility in wine and precipitates out of solution.[1][2]

While effective for deacidification, this process can lead to the supersaturation of wine with
calcium tartrate, creating a risk of crystalline deposits forming in the bottle over time, which is
considered a quality defect.[4][5] Therefore, managing calcium tartrate stability is a critical
post-deacidification step. Seeding with micronized calcium tartrate crystals is a proactive
method to induce and accelerate the precipitation of excess calcium tartrate before bottling.[4]

[5]
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Principles of Calcium Tartrate Precipitation

The solubility of calcium tartrate in wine is influenced by several factors:

e pH: Higher pH levels increase the concentration of the tartrate anion (T2-), which promotes

the formation of calcium tartrate.[4][6][7]

» Ethanol Content: The solubility of calcium tartrate is a logarithmic function of the alcohol

concentration.[8] Generally, higher ethanol content decreases its solubility.[9]

o Temperature: Unlike potassium bitartrate, the solubility of calcium tartrate is not significantly

affected by lower temperatures.[6][7] Cooling has little effect on the rate of CaT precipitation.

[7]

« Inhibitors: Certain compounds naturally present in wine, such as malic acid, citric acid, and

some colloids, can inhibit the nucleation and growth of calcium tartrate crystals.[4][7][10]

Quantitative Data on Wine Deacidification and

Calcium Tartrate Stability

The following tables summarize key quantitative data related to deacidification with calcium

carbonate and calcium tartrate stability management.

Table 1: Deacidification with Calcium Carbonate

Parameter Value Reference
CaCOs required to reduce TA
~0.67 g/L [1][11]
by 1.0 g/L
Maximum recommended
2.0-3.0g/L [1]
dosage of CaCOs
Expected pH increase with )
~0.3 units [1]

0.67 g/L CaCOs

Table 2: Calcium Tartrate Stability Thresholds
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. Calcium Concentration
Wine Type . Reference
Threshold for Instability

White and Rosé Wines > 80 mg/L [6]

Red Wines > 60 mg/L [6]

Note: These threshold values are general guidelines and the actual stability depends on
various factors like pH and the presence of inhibitors.[6]

Table 3: Typical Calcium Content in Wine

Parameter Value Range Reference

Calcium Content 0.04-0.159g/L (40 - 150 mg/L)  [7]

Experimental Protocols
Protocol 1: Bench Trial for Deacidification with Calcium
Carbonate

This protocol outlines a bench trial to determine the optimal dosage of calcium carbonate for
deacidification.

Materials:

Wine sample requiring deacidification

Calcium carbonate (CaCOs) powder

Series of graduated cylinders or flasks

Magnetic stirrer and stir bars

pH meter

Burette and standard NaOH solution for titratable acidity (TA) measurement
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Procedure:

Measure the initial pH and TA of the wine sample.
Prepare a series of wine samples of a known volume (e.g., 100 mL) in separate flasks.

Add incrementally increasing amounts of CaCOs to each flask. The amounts should bracket
the theoretical dosage of 0.67 g/L for a 1 g/L TA reduction.

Stir the samples for a consistent period (e.g., 30 minutes) to ensure complete reaction.
Allow the samples to settle.
Measure the final pH and TA of the supernatant in each sample.

Evaluate the sensory characteristics of each treated sample to identify any "chalky" off-
flavors.

Select the optimal CaCOs dosage that achieves the desired TA reduction and pH shift
without negative sensory impacts.

Protocol 2: Calcium Tartrate Stability Test

This protocol is used to assess the risk of calcium tartrate precipitation in a wine.

Materials:

Wine sample

Micronized calcium tartrate

Centrifuge and tubes

0.45 um membrane filter

Method for calcium analysis (e.g., atomic absorption spectroscopy)

Refrigerator or cooling bath capable of maintaining -4°C or 1-2°C.[7][12]
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Procedure:

Measure the initial calcium concentration (Ca_initial) of the wine after centrifugation.[12]
o Take a 50 mL sample of the wine and add 0.2 g of micronized calcium tartrate.[12]

e Stir the mixture for 15 minutes.[12]

o Store the sample at 1-2°C for 24 hours.[12]

e Filter the wine through a 0.45 pm membrane.[12]

o Measure the final calcium concentration (Ca_final) of the filtered wine.[12]

o The difference (ACa = Ca_initial - Ca_final) indicates the degree of instability. A larger ACa
suggests a higher risk of precipitation.

Protocol 3: Wine Stabilization by Seeding with
Micronized Calcium Tartrate

This protocol describes the process of inducing calcium tartrate precipitation to achieve
stability before bottling.

Materials:

e Wine to be stabilized

e Micronized calcium tartrate (e.g., Enocristal Ca)
e Tank with a mixer or pump for circulation
Procedure:

o Determine the appropriate dosage of micronized calcium tartrate based on the level of
instability determined in Protocol 2 or through supplier recommendations.

¢ Dissolve the micronized calcium tartrate in a small amount of wine (e.g., a 1:20 ratio) to
create a slurry.[7]
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e Add the slurry to the main volume of wine during a pump-over or with mixing to ensure even
distribution.[7]

e Maintain the wine temperature between 10-15°C throughout the treatment.[7]

» Allow a contact time of 7 to 15 days, depending on the wine and the degree of instability.[6]

[7]

o After the contact period, rack or filter the wine to remove the precipitated calcium tartrate
crystals.

Diagrams
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Caption: Workflow for wine deacidification and calcium tartrate stability management.
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Caption: Chemical pathway of deacidification with calcium carbonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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